molecular formula C5H15NO7P2 B1677274 奥帕龙酸 CAS No. 63132-39-8

奥帕龙酸

货号 B1677274
CAS 编号: 63132-39-8
分子量: 263.12 g/mol
InChI 键: UGEPSJNLORCRBO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Used for the preparation of bisphosphonic acid derivatives as anti-osteoporosis
Olpadronic acid is a biochemical.

科学研究应用

1. 医学骨病的治疗

奥帕龙酸是一种含氮双膦酸盐,已被确定为治疗医学骨病,包括帕金森骨病和骨转移的潜力药物。它具有更大的剂量灵活性,更可预测的效果,以及比其他双膦酸盐更高的消化耐受性。与帕米龙酸相比,它具有更高的药理效力,接近阿伦膦酸。其水溶性明显更高,这可能有助于其在骨相关疾病(如骨质疏松症、恶性肿瘤和类风湿关节炎)中的高耐受性和更广泛的临床应用(Roldán,Pérez-Llore 和 Ferretti,1998)

2. 儿童骨不全症

奥帕龙酸已在患有骨不全症的儿童中进行研究。一项随机双盲安慰剂对照试验显示,口服奥帕龙酸可使长骨骨折的相对风险降低31%。治疗还导致脊柱骨矿含量(BMC)和骨密度(BMD)显著增加。然而,对功能结果没有检测到影响,表明需要进一步研究以评估其对骨不全症自然病程的长期影响(Sakkers et al., 2004)

3. 抗溶骨作用和对骨矿物质的结合

当奥帕龙酸通过用氨基取代其羟基而进行改性时,显示出改变的抗溶骨作用,同时保持类似的骨矿物质结合亲和力。这项研究突显了整个双膦酸盐分子在细胞抗溶骨作用中的复杂性,并建议奥帕龙酸可用于研究涉及双膦酸盐作用的特定细胞效应(van Beek, Löwik, Que, & Papapoulos, 1996)

4. 抑制骨骼前列腺癌的进展

研究表明,奥帕龙酸在前列腺癌裸鼠模型中有效地减少了肿瘤负担。该研究表明,奥帕龙酸显著减少了骨中的肿瘤生长,这是通过绿色荧光蛋白(GFP)成像和放射学评估的,表明其作为临床前列腺癌骨骼进展的有效抑制剂的潜力(Yang et al., 2006)

5. 对麦维隆酸途径酶的影响

一项关于含氮双膦酸盐(包括奥帕龙酸)对麦维隆酸途径酶的影响的研究发现,这些双膦酸盐抑制异戊二烯焦磷酸异构酶/法尼基焦磷酸合酶活性。这与它们在体外和体内的抗溶骨效力一致,提供了关于它们细胞内靶点的见解,并暗示了一种特定的分子作用机制(van Beek, Pieterman, Cohen, Löwik, & Papapoulos, 1999)

属性

IUPAC Name

[3-(dimethylamino)-1-hydroxy-1-phosphonopropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NO7P2/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEPSJNLORCRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212479
Record name Olpadronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olpadronic acid

CAS RN

63132-39-8
Record name Olpadronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63132-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olpadronic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063132398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olpadronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Olpadronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLPADRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874HHB2V3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olpadronic acid
Reactant of Route 2
Reactant of Route 2
Olpadronic acid
Reactant of Route 3
Reactant of Route 3
Olpadronic acid
Reactant of Route 4
Olpadronic acid
Reactant of Route 5
Reactant of Route 5
Olpadronic acid
Reactant of Route 6
Olpadronic acid

Citations

For This Compound
49
Citations
A Boichenko, V Markov, H Kong, A Matveeva… - Open …, 2009 - degruyter.com
The dissociation constants of (4-amino-1-hydroxybutylidene)bisphosphonic (alendronic) acid, (3-(dimethylamino)-1-hydroxypropylidene)bisphosphonic (olpadronic) acid and (3-amino-…
Number of citations: 29 www.degruyter.com
R Sakkers - Inpharma, 2004 - Springer
… In addition, compared with placebo recipients, olpadronic acid … Olpadronic acid had no effects on functional outcome in terms … Although the researchers comment that olpadronic acid …
Number of citations: 0 link.springer.com
RCM Pelger, V Soerdjbalie-Maikoe, NAT Hamdy - Drugs & aging, 2001 - Springer
… Olpadronic acid has 5- to 10-fold greater potency than … by oral maintenance therapy, olpadronic acid has been shown to … [137] Olpadronic acid appears to be as effective as 89 Sr in the …
Number of citations: 33 link.springer.com
RW Sparidans, IM Twiss, S Talbot - Pharmacy World and Science, 1998 - Springer
Bisphosphonates are a class of drugs which are strongly attracted to the bone where they influence the calcium metabolism, mainly by inhibition of the osteoclast-mediated bone …
Number of citations: 97 link.springer.com
SCLM Cremers, G Pillai, SE Papapoulos - Clinical pharmacokinetics, 2005 - Springer
… For example, the skeletal retention of olpadronic acid varied between 10% and 90% of the intravenously administered dose in Paget’s disease.[70] In osteoporosis, there is less …
Number of citations: 313 link.springer.com
H Li, Q Wang, G Liang - ACS Applied Nano Materials, 2021 - ACS Publications
… (olpadronic acid)… olpadronic acid as a sticky solid (13.0 g, 76%). H NMR (400 MHz, D 2 O) δ 3.31 (2H), 2.74 (6H), 2.21 (2H) (Figure S2). ZAS was synthesized by reacting olpadronic acid …
Number of citations: 3 pubs.acs.org
RW Sparidans, J den Hartigh, P Vermeij - Journal of pharmaceutical and …, 1995 - Elsevier
… of pamidronate and etidronate ( I-hyd roxyet hane-1, I -bisphosphonate, EHDP) were obtained from Bufa BV (Uitgcest, The Netherlands); disodium olpadronate and olpadronic acid …
Number of citations: 55 www.sciencedirect.com
N Khan - 2020 - erepo.uef.fi
… Olpadronic acid is used as significant and efficient drug for the medication of bone disorders like osteoporosis and Paget’s disease.The bisphosphonates are competent inhibitors …
Number of citations: 0 erepo.uef.fi
S Demkowicz, J Rachon, M Daśko, W Kozak - RSC advances, 2016 - pubs.rsc.org
… has recently been drawn to the derivatives with aminoalkyl side chains for the next generation of bisphosphonates, as found in pamidronic acid 10, alendronic acid 11, olpadronic acid …
Number of citations: 204 pubs.rsc.org
PL McCormack, GL Plosker - Drugs, 2006 - Springer
… Across the same concentration range, inhibition was also seen with olpadronic acid, alendronic acid and pamidronic acid, but not with etidronic acid or clodronic acid.[22] …
Number of citations: 24 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。